6-Amino-5-(trifluoromethyl)pyridin-3-ol
Description
6-Amino-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, an amino group at position 6, and a trifluoromethyl (CF₃) substituent at position 3. This compound is part of a broader class of fluorinated pyridines, which are valued in medicinal chemistry and materials science due to their unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups provide sites for hydrogen bonding and derivatization .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
6-amino-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(12)2-11-5(4)10/h1-2,12H,(H2,10,11) |
InChI Key |
MJCXJZFYQQYCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the introduction of the trifluoromethyl group into a pyridine ring. This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-amino-5-(trifluoromethyl)pyridin-3-ol can be compared to related pyridine derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Electron-Withdrawing Groups (CF₃, Cl, F): The trifluoromethyl group in position 5 increases acidity at the hydroxyl position (3) due to its strong electron-withdrawing nature. This contrasts with methyl-substituted analogs (e.g., 6-methyl-5-(trifluoromethyl)pyridin-3-amine), where the electron-donating –CH₃ group reduces acidity . Halogen vs. Amino Groups: Replacing –Cl (as in 6-chloro-5-(trifluoromethyl)pyridin-3-ol) with –NH₂ enhances nucleophilicity at position 6, making the amino derivative more reactive in cross-coupling reactions .
Biological Activity: Fluorinated pyridines (e.g., 2-fluoro-5-(trifluoromethyl)pyridin-3-ol) exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, making them attractive for CNS drug development . The hydroxyl group at position 3 in this compound enables hydrogen bonding with biological targets, a feature absent in methylated variants like 6-methyl-5-(trifluoromethyl)pyridin-3-amine .
Synthetic Utility: Compounds with halogens (e.g., 5-bromo-6-fluoropyridin-3-ol) serve as intermediates for Suzuki-Miyaura couplings, whereas amino-substituted derivatives are more suited for amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
